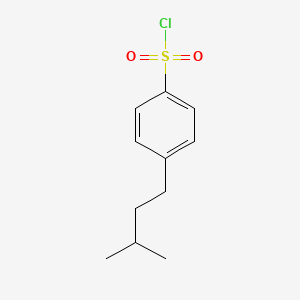

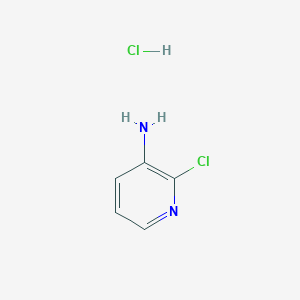

![molecular formula C12H8Cl2N2O3 B2653904 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874641-29-9](/img/structure/B2653904.png)

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate is similar to the one you’re asking about. It has a molecular weight of 167.16 and is a powder at room temperature . It’s stored at 4 degrees Celsius and has a melting point of 44-45 degrees Celsius .

Molecular Structure Analysis

The molecular structure of your compound likely contains a pyrrole ring, similar to the pyrrolopyrazine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate, a similar compound, include a melting point of 44-45 degrees Celsius and a molecular weight of 167.16 . It’s a powder at room temperature and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

One research area focuses on developing efficient synthesis techniques for complex organic compounds. For example, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Ju (2014) explored an efficient route for synthesizing ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide production, showcasing the utility of pyridine derivatives in agrichemical research (Ju, 2014).

Pharmacological Compound Development

In the pharmacological sector, research has been conducted on the synthesis of novel compounds with potential therapeutic applications. Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, demonstrating antibacterial activity, which indicates the potential of pyrrolidine and pyridine derivatives in developing new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986). Additionally, Al-Trawneh et al. (2021) evaluated the cytotoxicity of thieno[2,3-b]pyridine derivatives towards sensitive and multidrug-resistant leukemia cells, uncovering potential anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).

Molecular and Electronic Property Studies

Research also extends to the investigation of molecular and electronic properties of pyridine and pyrrolidine derivatives. Bouklah et al. (2012) conducted DFT and quantum chemical investigations to explore the electronic properties of substituted pyrrolidinones, contributing to the understanding of their chemical behavior and potential applications in various fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Safety and Hazards

Zukünftige Richtungen

Pyrrolopyrazine derivatives, which contain a pyrrole ring like your compound, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . The synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c13-7-3-4-10(14)16-11(7)12(18)19-6-9(17)8-2-1-5-15-8/h1-5,15H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQXVONUWMOUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56316373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)

![(1R,5S,6S,7R)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2653833.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)

![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)

![3-Methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2653838.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)